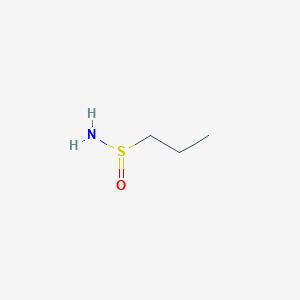

Propane-1-sulfinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfinamides involves the activation of sulfoxides bearing a tert-butyl group using N-bromosuccinimide (NBS) under acidic conditions . Subsequent treatment with various nitrogen, carbon, or oxygen nucleophiles affords a wide range of sulfinic acid amides, new sulfoxides, and sulfinic acid esters .Molecular Structure Analysis

The molecular formula of Propane-1-sulfinamide is C3H9NOS . The average mass is 123.174 Da and the monoisotopic mass is 123.035400 Da .Chemical Reactions Analysis

Sulfinamides are synthesized via the reaction of propane-1-amine with sulfuryl chloride in dichloromethane solvent .Physical And Chemical Properties Analysis

The physical form of propane-1-sulfinamide is white to slightly beige crystalline powder with a melting point of 156-157°C. The compound is highly soluble in water and various organic solvents such as ethanol and methanol and has a strong odor. Propane-1-sulfinamide is thermally stable and moderately stable in acidic and basic conditions.Mechanism of Action

Target of Action

Propane-1-sulfinamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid , which is essential for cells to make nucleic acids, such as DNA or RNA . Sulfonamides also exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Mode of Action

Sulfonamides, including propane-1-sulfinamide, act as competitive inhibitors of DHPS . They are structural analogues of p-aminobenzoic acid (PABA), a substrate of DHPS, and compete with PABA for the active site of the enzyme . By binding to the active site, sulfonamides prevent the enzyme from catalyzing the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid .

Biochemical Pathways

The inhibition of DHPS by sulfonamides disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital cofactor in the synthesis of nucleic acids. By inhibiting its synthesis, sulfonamides prevent bacterial cells from replicating their DNA and thus, halt their growth and proliferation .

Pharmacokinetics

This results in the maintenance of adequate blood levels for extended periods, enhancing their therapeutic efficacy .

Result of Action

The primary result of the action of propane-1-sulfinamide is the inhibition of bacterial growth and proliferation . By disrupting the synthesis of folic acid, an essential cofactor for nucleic acid synthesis, the compound effectively halts the replication of bacterial DNA . This leads to a bacteriostatic effect, where the bacteria are unable to grow and multiply .

Action Environment

The action of propane-1-sulfinamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body . Additionally, the presence of other drugs or substances can impact the compound’s action, either through direct interactions or by affecting its metabolism and excretion .

Safety and Hazards

Propane-1-sulfinamide is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Future Directions

The future of synthetic chemistry, including the synthesis of compounds like Propane-1-sulfinamide, lies in achieving higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The continuous increasing needs of new substances, new materials, and new devices in various fields necessitate the efficient and accurate provision of function-oriented materials .

properties

IUPAC Name |

propane-1-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NOS/c1-2-3-6(4)5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRDGWGYYMWOFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propane-1-sulfinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2951398.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2951403.png)

![7-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2951411.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2951413.png)

![3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B2951417.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2951420.png)